Methyl 1-benzyl-4-[6-(3-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-1-yl)-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate
CAS No.:
Cat. No.: VC16243724
Molecular Formula: C29H42FN3O3Si
Molecular Weight: 527.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H42FN3O3Si |
|---|---|
| Molecular Weight | 527.7 g/mol |
| IUPAC Name | methyl 1-benzyl-4-[6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C29H42FN3O3Si/c1-29(2,3)37(5,6)36-20-22-14-15-33(17-22)26-13-12-23(27(30)31-26)24-18-32(19-25(24)28(34)35-4)16-21-10-8-7-9-11-21/h7-13,22,24-25H,14-20H2,1-6H3 |
| Standard InChI Key | POKUJHAYXYKFDA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)C3CN(CC3C(=O)OC)CC4=CC=CC=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name—methyl 1-benzyl-4-[6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate—reflects its intricate architecture . Key structural components include:
-
Fluoropyridine Moiety: The 2-fluoropyridine ring enhances electron-withdrawing properties and metabolic stability, common in kinase inhibitors .
-
Pyrrolidine Scaffolds: Both the central and side-chain pyrrolidine rings introduce conformational rigidity, favoring interactions with hydrophobic pockets in enzymes .
-
TBDMS Protecting Group: The tert-butyldimethylsilyl ether protects a hydroxymethyl group during synthesis, a strategy widely employed in complex molecule assembly .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 527.7 g/mol | |
| CAS Number | 1228663-94-2 | |
| Storage Conditions | -20°C, inert atmosphere | |
| Solubility | DMSO, methanol, chloroform |
Synthetic Strategies and Optimization
Key Synthetic Pathways
Synthesis of this compound involves multi-step reactions, leveraging modern protective group strategies and cross-coupling methodologies :
Protection/Deprotection Sequences
-
TBDMS Protection: The hydroxymethyl group on the pyrrolidine side chain is protected early using TBDMS chloride to prevent undesired reactivity during subsequent steps .
-
Benzyl Group Introduction: A benzyl group is appended via alkylation or reductive amination to enhance lipophilicity and target binding.
Coupling Reactions
-
Buchwald-Hartwig Amination: Used to couple the fluoropyridine core with the pyrrolidine-TBDMS intermediate, ensuring regioselectivity .
-
Esterification: The methyl ester at the 3-position of the pyrrolidine is introduced via Steglich esterification or Mitsunobu reaction.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | TBDMS Protection | TBDMSCl, imidazole, DMF, 0°C → RT | 85% |
| 2 | Benzylation | Benzyl bromide, KCO, DMF | 78% |
| 3 | Pyridine Fluorination | Selectfluor®, CHCN, 60°C | 65% |
| 4 | Final Coupling | Pd(dba), Xantphos, CsCO | 52% |
Biological Applications and Mechanistic Insights
Kinase Inhibition
The compound’s fluoropyridine-pyrrolidine scaffold mimics ATP-binding motifs in kinases. In studies targeting casein kinase 1δ (CK1δ), analogs demonstrated IC values of 1–8 µM, with selectivity over CK1ε and CK1α attributed to steric complementarity with the kinase’s ribose pocket . The TBDMS group may further modulate solubility and cell permeability .
PROTAC Development
As a warhead in proteolysis-targeting chimeras (PROTACs), the compound’s benzyl-pyrrolidine segment enables recruitment of E3 ubiquitin ligases, as evidenced in ERK1/2 degradation studies . For example, conjugation to a VHL ligand via a PEG linker achieved DC values of 50 nM in HCT116 cells .
Table 3: Biological Activity Profile
| Target | Assay Type | IC/DC | Selectivity Index (vs. CK1ε) | Source |
|---|---|---|---|---|
| CK1δ | Biochemical | 1 µM | 8-fold | |
| ERK1/2 | Cellular Degradation | 50 nM | N/A |
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its fusion of fluoropyridine and dual-pyrrolidine motifs. Comparisons with analogs highlight critical structure-activity relationships (SAR):
Table 4: Analog Comparison
| Compound | Key Modifications | CK1δ IC | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 2-Fluoropyridine, TBDMS group | 1 µM | 12.5 |
| Notoincisol B | Natural product, no fluorine | 15 µM | 3.2 |
| (2S,4R)-1-Benzyl-4-TBDMS | Single pyrrolidine, no pyridine | Inactive | 8.7 |
Recent Developments and Future Directions
Stereochemical Optimization
Recent patents (e.g., EP4074710A1) disclose enantiomerically pure forms of the compound, with the (3R,4S)-configuration showing 3-fold higher CK1δ affinity than the (3S,4R)-form .
Prodrug Strategies
Carboxylate prodrugs (e.g., ethyl ester analogs) are under investigation to enhance oral bioavailability, achieving 40% higher AUC in rodent models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume